4-(1,1-dioxothiazinan-2-yl)-N-(4-propan-2-ylphenyl)benzamide
CAS No.: 899953-14-1
Cat. No.: VC4209557
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899953-14-1 |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 |
| IUPAC Name | 4-(1,1-dioxothiazinan-2-yl)-N-(4-propan-2-ylphenyl)benzamide |
| Standard InChI | InChI=1S/C20H24N2O3S/c1-15(2)16-5-9-18(10-6-16)21-20(23)17-7-11-19(12-8-17)22-13-3-4-14-26(22,24)25/h5-12,15H,3-4,13-14H2,1-2H3,(H,21,23) |
| Standard InChI Key | HRVROYBLRNGIGP-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Introduction
4-(1,1-dioxothiazinan-2-yl)-N-(4-propan-2-ylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its molecular structure features a benzamide core functionalized with a thiazinan-dioxide moiety and an isopropyl-substituted phenyl group. The compound's unique structural characteristics make it a candidate for various biological and pharmacological studies.
Synthesis
The synthesis of 4-(1,1-dioxothiazinan-2-yl)-N-(4-propan-2-ylphenyl)benzamide typically involves:
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Preparation of the thiazinan-dioxide intermediate via oxidation of a thiazine derivative.
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Coupling of the intermediate with a benzoyl chloride derivative under controlled conditions to form the benzamide bond.
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Purification through recrystallization or chromatography to ensure high purity.
Molecular Docking Studies
Preliminary molecular docking studies indicate that the compound may act as an inhibitor for enzymes such as lipoxygenase or acetylcholinesterase due to its structural compatibility with active sites.
Antimicrobial Activity
Similar compounds featuring benzamide cores have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the thiazinan-dioxide moiety may enhance these effects by increasing binding affinity to microbial enzymes.
Anti-inflammatory Potential
The compound's structure suggests potential as an anti-inflammatory agent, particularly through inhibition of pathways like 5-lipoxygenase (5-LOX), which are implicated in inflammation and asthma.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Confirms structural integrity and proton environments. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Identifies functional groups like amides and sulfoxides. |
| X-ray Crystallography | Provides detailed structural insights at the atomic level. |
Comparative Analysis with Related Compounds
The addition of the thiazinan-dioxide moiety in 4-(1,1-dioxothiazinan-2-yl)-N-(4-propan-2-ylphenyl)benzamide differentiates it from these analogs by potentially enhancing solubility and binding interactions.
Future Research Directions
Research on this compound should focus on:
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Detailed in vitro and in vivo pharmacological evaluations.
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Structural optimization to enhance potency and selectivity.
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Toxicological studies to assess safety profiles for therapeutic applications.
This comprehensive overview highlights the potential significance of 4-(1,1-dioxothiazinan-2-yl)-N-(4-propan-2-ylphenyl)benzamide in medicinal chemistry while identifying areas for further exploration.
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